![molecular formula C20H19N3O7S B2698172 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 922119-06-0](/img/structure/B2698172.png)
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
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Description
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C20H19N3O7S and its molecular weight is 445.45. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Computational Analysis
Research on novel compounds closely related to the chemical structure has involved detailed crystal structure studies and computational analysis. For instance, Kumara et al. (2017) synthesized and confirmed the structures of novel piperazine derivatives through single crystal X-ray diffraction and conducted density functional theory (DFT) calculations to identify reactive sites for electrophilic and nucleophilic attack, contributing to the understanding of their molecular properties (Kumara et al., 2017).
Antimicrobial and Antitubercular Activity
Shingare et al. (2022) investigated benzene sulfonamide pyrazole oxadiazole derivatives for their antimicrobial and antitubercular potential. Through molecular docking studies against Mycobacterium tuberculosis, they aimed to understand the mode of inhibition, suggesting the synthesized compounds' potential as antitubercular agents (Shingare et al., 2022).
Lipoxygenase Inhibition
Aziz‐ur‐Rehman et al. (2016) focused on the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as lipoxygenase inhibitors. Their study sheds light on the potential biological activities of these heterocyclic compounds, indicating their moderate effectiveness relative to standard inhibitors (Aziz‐ur‐Rehman et al., 2016).
Organic Light-Emitting Diodes (OLEDs) Application
Wang et al. (2001) explored the synthesis and application of a bis(1,3,4-oxadiazole) system for organic light-emitting diodes (OLEDs), highlighting the compound's utility in improving device efficiency and performance (Wang et al., 2001).
Corrosion Inhibition
Ammal et al. (2018) studied 1,3,4-oxadiazole derivatives for their corrosion inhibition properties on mild steel in sulfuric acid, offering insights into the physicochemical and theoretical aspects of these compounds as protective agents (Ammal et al., 2018).
properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O7S/c1-27-14-5-7-15(8-6-14)31(25,26)10-2-3-18(24)21-20-23-22-19(30-20)13-4-9-16-17(11-13)29-12-28-16/h4-9,11H,2-3,10,12H2,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSAIKOUGSPWDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide |
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